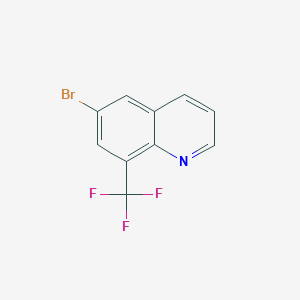

6-Bromo-8-(trifluoromethyl)quinoline

Übersicht

Beschreibung

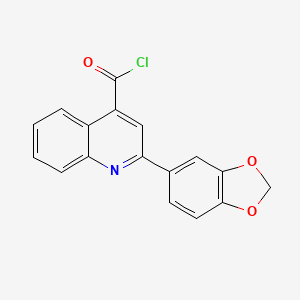

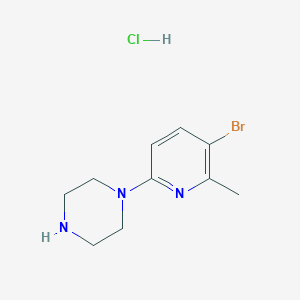

6-Bromo-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-(trifluoromethyl)quinoline consists of a quinoline core with a bromine atom at the 6th position and a trifluoromethyl group at the 8th position .Physical And Chemical Properties Analysis

6-Bromo-8-(trifluoromethyl)quinoline has a density of 1.7±0.1 g/cm3, a boiling point of 285.4±35.0 °C at 760 mmHg, and a flash point of 126.4±25.9 °C . It has a molar refractivity of 54.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 166.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

6-Bromo-8-(trifluoromethyl)quinoline: has been identified as a core structure in various anticancer agents. Its ability to interfere with cellular processes makes it a valuable compound in the development of new chemotherapy drugs. Researchers are exploring its efficacy in targeting specific cancer cell lines, aiming to minimize side effects and improve patient outcomes .

Antioxidant Properties

This compound also exhibits antioxidant properties, which are crucial in protecting cells from oxidative stress, a condition associated with numerous diseases, including neurodegenerative disorders. By scavenging free radicals, it contributes to the development of treatments that could potentially slow down the progression of diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Uses

The anti-inflammatory potential of 6-Bromo-8-(trifluoromethyl)quinoline is another area of interest. Inflammation is a common pathway in many chronic conditions, and controlling it can lead to significant therapeutic benefits. This compound could be used to create new anti-inflammatory medications with fewer side effects than current treatments .

Antimalarial Applications

Quinoline derivatives have a long history in antimalarial treatments, and this compound is no exception. It could be used to synthesize new drugs that are more effective against resistant strains of malaria, which is a critical need in many parts of the world where the disease is prevalent .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and new treatments are urgently needed to combat multidrug-resistant TB strains6-Bromo-8-(trifluoromethyl)quinoline has shown promise in the development of novel anti-TB drugs, offering hope for more effective treatment options .

Antiviral Research

With the ongoing threat of viral pandemics, the antiviral properties of 6-Bromo-8-(trifluoromethyl)quinoline are particularly relevant. Its potential to inhibit virus replication makes it a candidate for the development of new antiviral drugs, including those targeting coronaviruses like SARS-CoV-2 .

Safety and Hazards

6-Bromo-8-(trifluoromethyl)quinoline is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Eigenschaften

IUPAC Name |

6-bromo-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCWPZYQCHRZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674730 | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065074-30-7 | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)

![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)

![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)

![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)